N-[(2-methoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Catalog No.
S3047439
CAS No.
1286716-83-3
M.F
C19H19N3O3
M. Wt
337.379
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(2-methoxyphenyl)methyl]-2-[5-(4-methylphenyl)-...

CAS Number

1286716-83-3

Product Name

N-[(2-methoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Molecular Formula

C19H19N3O3

Molecular Weight

337.379

InChI

InChI=1S/C19H19N3O3/c1-13-7-9-14(10-8-13)19-22-21-18(25-19)11-17(23)20-12-15-5-3-4-6-16(15)24-2/h3-10H,11-12H2,1-2H3,(H,20,23)

InChI Key

GTDCMJWEEHDZKP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NCC3=CC=CC=C3OC

solubility

not available

,4-Oxadiazole Scaffold

The molecule contains a 1,3,4-oxadiazole ring, a five-membered heterocyclic moiety known for its presence in various bioactive molecules. Research has explored 1,3,4-oxadiazoles for their potential applications in:

  • Antimicrobial activity An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC - NCBI:
  • Anticancer activity Synthesis, telomerase inhibitory and anticancer activity of new 2-phenyl-4H-chromone derivatives containing 1,3,4-oxadiazole moiety - PMC - NCBI:

N-[(2-methoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a chemical compound characterized by its complex structure, which includes an acetamide functional group, a methoxyphenyl moiety, and a 1,3,4-oxadiazole ring. The compound's IUPAC name reflects its intricate arrangement of atoms: it consists of a methoxy-substituted phenyl group attached to a methyl group, which is further linked to a 1,3,4-oxadiazol ring substituted with a 4-methylphenyl group. This unique combination of functional groups contributes to the compound's potential biological activities and applications in medicinal chemistry.

Due to its functional groups:

  • Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
  • Reduction: The oxadiazole ring can be reduced under specific conditions.
  • Substitution Reactions: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens or nucleophiles for substitution reactions. The major products formed from these reactions include hydroxylated derivatives and various substituted derivatives depending on the reactants used.

N-[(2-methoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide has shown promising biological activities in preliminary studies. Its structure suggests potential interactions with biological targets such as enzymes and receptors. Research indicates that compounds containing oxadiazole rings often exhibit antibacterial and antifungal properties. Specific studies have noted its potential efficacy against various bacterial strains, although detailed mechanisms of action remain to be fully elucidated .

The synthesis of N-[(2-methoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves several key steps:

  • Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
  • Attachment of the Methoxyphenyl Group: The oxadiazole intermediate is reacted with a 2-methoxyphenyl derivative via nucleophilic substitution.
  • Introduction of the Acetamide Group: The final step involves acylation of the oxadiazole derivative with an acetic acid derivative to yield the target compound.

This multi-step synthesis allows for the introduction of various substituents that can modify the compound's biological activity .

N-[(2-methoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide has potential applications in medicinal chemistry due to its anticipated biological activity. It may serve as a lead compound for developing new antibacterial agents or other therapeutic agents targeting specific diseases. Additionally, its unique structure could make it useful in material science for synthesizing novel polymers or other materials with specific properties .

Interaction studies are crucial for understanding how N-[(2-methoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide interacts with biological systems. Preliminary studies suggest that it may interact with various enzymes or receptors involved in metabolic pathways. Further research is needed to elucidate these interactions fully and determine the compound's efficacy and safety profile in therapeutic contexts .

N-[(2-methoxyphenyl)methyl]-2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide shares structural similarities with several other compounds containing oxadiazole rings and acetamide functionalities. Here are some similar compounds:

Compound NameStructure HighlightsUnique Features
5-(4-Methylphenyl)-1,3,4-oxadiazol-2-thiolContains a thiol instead of an acetamidePotentially different biological activity due to sulfur presence
N-(4-Methoxybenzyl)-2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamideSimilar acetamide structure but different substituentsMay exhibit distinct pharmacological properties
1-(Phenylethyl)-5-(p-tolyl)-1,3,4-oxadiazol-2-thiolContains an ethylene bridge and thiol groupDifferent steric effects may influence activity

XLogP3

2.5

Dates

Last modified: 08-18-2023

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